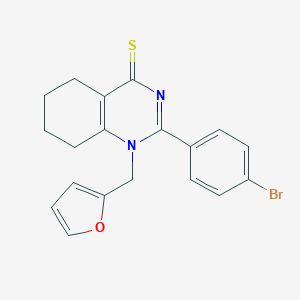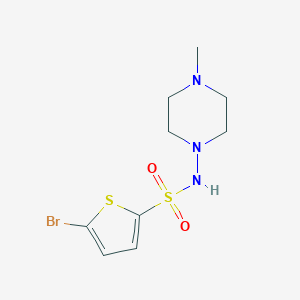
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, also known as BFT, is a small molecule that has been studied for its potential therapeutic applications. BFT belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities such as anticancer, antiviral, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their thiones, including compounds similar to the specified chemical, has been explored. These substances can be obtained by treating certain 4-quinazolinones with phosphorus pentasulfide, leading to the formation of 4-quinazolinethiones. Additionally, reactions with various halides and chlorides can produce ethers, esters, and sulfonates respectively, demonstrating the compound's versatility in forming derivatives (Badr, El-Sherief, & Mahmoud, 1980).
Antibacterial Affinities
- These 4-quinazolinone derivatives, including structures akin to the mentioned chemical, are noted for their considerable efficiency in antibacterial activities. This suggests potential applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Badr, El-Sherief, & Mahmoud, 1980).
Structural Studies
- Detailed studies on the molecular and supramolecular structures of similar tetrahydroquinazoline compounds have been conducted. These studies focus on the formation of dimers via hydrogen bonds and the overall molecular conformation, contributing to a deeper understanding of the chemical and physical properties of these compounds (Low et al., 2002).
Pharmaceutical Applications
- While specific studies on the exact compound are limited, related quinazoline derivatives have been explored for their potential pharmaceutical applications, particularly in the context of anti-inflammatory and analgesic properties. This suggests that similar compounds, including the one , might hold promise in the development of new therapeutic agents (Mohamed et al., 2009).
Material Science Applications
- The compound's derivatives have been studied for their fluorescence properties, indicating potential applications in material science, particularly in the development of novel fluorescent materials or probes for various analytical purposes (Khan, 2017).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHDWXSKMHXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B384505.png)


![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)
![1-Acetyl-3-butyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B384517.png)
![5-[[(3-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B384518.png)

![N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B384521.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B384522.png)
![N-{3-[(4-chlorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B384523.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B384524.png)
![N-(3-{4-morpholinyl[4-(trifluoromethyl)phenyl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B384525.png)
![N-{3-[(3-chlorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B384527.png)
![N-[3-[(3-bromophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B384528.png)